Bistrifluoroacetamide

Übersicht

Beschreibung

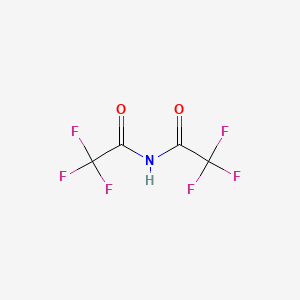

Bistrifluoroacetamide is a chemical compound with the molecular formula C4HF6NO2. It is known for its use as a reagent in various chemical reactions, particularly in the derivatization of amino, hydroxy, and thiol groups for gas chromatography and mass spectrometry analyses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bistrifluoroacetamide can be synthesized by reacting trifluoroacetic anhydride with ammonia or an amine. The reaction typically involves refluxing the mixture for a few hours and then purifying the product through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced by similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as fractional distillation or crystallization .

Analyse Chemischer Reaktionen

Trifluoroacetylation Reactions

Bistrifluoroacetamide and its derivatives, such as N-methyl-bis(trifluoroacetamide) (MBTFA), are commonly employed as derivatization agents in gas chromatography-mass spectrometry (GC-MS) . They introduce trifluoroacetyl groups into molecules, which can improve their volatility and detectability .

- Alcohols and Carbohydrates: BTFA and MBTFA can derivatize alcohols and carbohydrates (mono-, di-, tri-, and tetrasaccharides) by introducing a trifluoroacetyl group .

- Amines and Amphetamines: BTFA and its derivatives react with primary amines, including amphetamines, to form trifluoroacetamide derivatives . The reaction conditions, such as acid concentration, reaction time, and temperature, can be optimized to achieve the best derivatization .

Use as a Protecting Group

In synthesizing photoactivatable xanthene dyes, trifluoroacetic anhydride (TFAA) converts amines to trifluoroacetamides, which facilitates the isolation of specific isomers through crystallization . Hydrolysis of the trifluoroacetamides regenerates the free amine .

Mechanochemical Reactions

In mechanochemical settings, BTFA is used in the derivatization of monosaccharides formed through the formose reaction, which is the production of sugars from formaldehyde . Gas chromatography–mass spectrometry (GC-MS) separates and analyzes the products .

Supramolecular Assembly

BTFA can protect O,N-acyl groups and control supramolecular assembly inside living cells . For example, it has been used in conjunction with hydrogen peroxide to control the release of a peptide sequence inside cells .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Derivatization Agent in Gas Chromatography

Bistrifluoroacetamide is primarily used as a derivatization agent in gas chromatography (GC), enhancing the volatility and detectability of various compounds. It facilitates the trifluoroacetylation of functional groups such as amines, alcohols, and thiols under mild conditions. This process is crucial for the analysis of complex biological samples.

- Applications:

- Amphetamines and Ketamine Analysis: BTFA is employed in the determination of amphetamine-type stimulants and ketamine in biological fluids using gas chromatography coupled with mass spectrometry (GC-MS) .

- Amino Acids and Sugars: It is also used for the derivatization of amino acids and sugars, improving their detection sensitivity .

Table 1: Summary of Analytical Applications of this compound

| Compound Type | Application | Method |

|---|---|---|

| Amphetamines | Detection in urine samples | GC-MS |

| Ketamine | Analysis in biological samples | GC-MS |

| Amino Acids | Derivatization for improved detection | GC |

| Sugars | Trifluoroacetylation | GC |

Materials Science

Solid-State Electrolytes

Recent studies have highlighted the role of this compound as a plasticizer in solid-state electrolytes for lithium-ion batteries. Its unique properties enhance ionic conductivity and stabilize polymer matrices, making it suitable for advanced battery technologies.

- Case Study: Lithium Metal Batteries

Table 2: Properties of BTFA-Activated Solid-State Electrolytes

| Property | Value |

|---|---|

| Ionic Conductivity | |

| Li Transfer Number | 0.68 |

| Electrochemical Stability | 0–5.092 V |

Biochemical Applications

Synthesis of Biologically Active Compounds

This compound has been utilized in the synthesis of various biologically active compounds through derivatization reactions, enhancing their pharmacological properties.

Wirkmechanismus

The mechanism of action of bistrifluoroacetamide involves the formation of trifluoroacetyl derivatives through acylation reactions. The trifluoroacetyl group enhances the volatility and stability of the analytes, making them suitable for analysis by gas chromatography and mass spectrometry . The molecular targets include amino, hydroxy, and thiol groups in the analytes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,O-Bis(trimethylsilyl)trifluoroacetamide: This compound is also used as a derivatization reagent in gas chromatography and mass spectrometry.

Trifluoroacetamide: It is a simpler derivative of trifluoroacetic acid and is used in similar applications but with different reactivity and properties.

Uniqueness

Bistrifluoroacetamide is unique in its ability to form stable trifluoroacetyl derivatives, which are particularly useful in analytical chemistry. Its high reactivity and specificity for amino, hydroxy, and thiol groups make it a valuable reagent in various scientific and industrial applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity Bistrifluoroacetamide, and how can purity be validated?

this compound is commonly synthesized via trifluoroacetylation reactions. A typical approach involves reacting amines with trifluoroacetic anhydride under controlled conditions. For purity validation, use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm the absence of byproducts like trifluoroacetic acid . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural verification, ensuring no residual solvents or unreacted precursors remain .

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is optimal due to this compound’s volatility and thermal stability. Derivatization protocols, such as silylation, can enhance detectability in trace analyses . High-performance liquid chromatography (HPLC) with UV detection is less common but applicable for non-volatile derivatives. Fourier-transform infrared (FTIR) spectroscopy aids in identifying functional groups, particularly C=O and C-F bonds .

Q. What safety precautions are essential when handling this compound in laboratory settings?

this compound’s fluorinated structure necessitates strict safety measures. Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and goggles to prevent skin/eye contact. Store in airtight containers under inert gas to minimize hydrolysis. Monitor waste disposal per institutional guidelines for fluorinated compounds to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across studies?

Discrepancies often arise from solvent effects, concentration differences, or instrumentation calibration. Standardize experimental conditions (e.g., deuterated solvents, internal standards like TMS) and cross-reference data with the NIST Chemistry WebBook for benchmark values . If inconsistencies persist, conduct quantum chemical calculations (e.g., DFT) to predict theoretical spectra and validate experimental observations .

Q. What experimental design principles should guide mechanistic studies of this compound’s reactivity in trifluoroacetylation reactions?

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework. Use kinetic studies (e.g., variable-temperature NMR) to probe reaction rates and intermediate formation. Isotopic labeling (e.g., ¹⁸O in trifluoroacetic anhydride) can track acyl transfer pathways. Compare results with structurally analogous agents (e.g., trifluoroacetic anhydride) to isolate electronic vs. steric effects .

Q. How can researchers optimize this compound’s derivatization efficiency for trace analyte detection in chromatography?

Systematically test reaction parameters: pH, temperature, and catalyst presence (e.g., pyridine for acid scavenging). Use a design of experiments (DoE) approach to identify interactions between variables. Validate efficiency via spike-and-recovery assays in representative matrices (e.g., biological fluids) and calculate limits of detection (LOD) using signal-to-noise ratios .

Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., metabolomics or environmental chemistry)?

Leverage its role as a derivatization agent to enhance the detectability of polar metabolites or pollutants. For metabolomics, pair GC-MS with this compound to volatilize carbohydrates or amino acids. In environmental analyses, employ solid-phase microextraction (SPME) coupled with this compound derivatization to quantify fluorinated contaminants in water samples .

Q. Methodological Guidance for Data Reporting

- Spectral Data : Report NMR chemical shifts (δ) in ppm, referencing TMS for ¹H and CFCl₃ for ¹⁹F. Include coupling constants (J) for fluorine-proton interactions .

- Chromatography : Specify column type (e.g., DB-5MS for GC), temperature gradients, and ionization modes (e.g., electron impact for MS) .

- Statistical Analysis : Use ANOVA or t-tests for comparative studies, ensuring p-values and confidence intervals are reported .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQVFHZSXKJCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193674 | |

| Record name | Perfluorodiacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-24-9 | |

| Record name | Bis(trifluoroacetyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodiacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-(trifluoroacetyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.